molecular formula C24H25NO5 B14084835 2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14084835
M. Wt: 407.5 g/mol
InChI Key: NOEZKYAQDHNCAY-UHFFFAOYSA-N
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Description

2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structural features, which include an isopropoxypropyl group, a methoxyphenyl group, and a dihydrochromeno-pyrrole core

Preparation Methods

The synthesis of 2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrrole derivatives.

    Introduction of the isopropoxypropyl group: This step may involve the use of isopropyl bromide or isopropyl chloride in the presence of a base to facilitate the alkylation reaction.

    Attachment of the methoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction using 4-methoxyphenyl halides and suitable nucleophiles.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, acids, and bases.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for studies related to drug discovery and development.

    Medicine: Its unique structural features could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound’s properties may be utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific reactivity and applications. For example:

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, which can be tailored for various applications.

Properties

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H25NO5/c1-15(2)29-14-6-13-25-21(16-9-11-17(28-3)12-10-16)20-22(26)18-7-4-5-8-19(18)30-23(20)24(25)27/h4-5,7-12,15,21H,6,13-14H2,1-3H3

InChI Key

NOEZKYAQDHNCAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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